4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo-pyridazinone derivative characterized by a bicyclic core structure. This compound features a cyclopropyl group at position 4, a 3-fluorobenzyl moiety at position 6, and a 4-fluorophenyl substituent at position 1. The cyclopropyl group is notable for enhancing metabolic stability and modulating steric effects, while the fluorine atoms improve pharmacokinetic properties such as membrane permeability and binding affinity through electronegative interactions .
Properties
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)-6-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O/c22-15-6-8-17(9-7-15)27-20-18(11-24-27)19(14-4-5-14)25-26(21(20)28)12-13-2-1-3-16(23)10-13/h1-3,6-11,14H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSJRHJTPCNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as cyclopropyl ketones and fluorobenzyl halides. These intermediates undergo various reactions, including nucleophilic substitution, cyclization, and condensation, to form the final product.
Nucleophilic Substitution: The reaction between cyclopropyl ketone and fluorobenzyl halide in the presence of a base, such as potassium carbonate, leads to the formation of a substituted cyclopropyl intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the pyrazolo[3,4-d]pyridazinone core.
Condensation: The final step involves the condensation of the pyrazolo[3,4-d]pyridazinone core with a fluorophenyl derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Materials Science: The compound’s properties may be explored for developing advanced materials with specific electronic or optical characteristics.
Biological Research: It can serve as a tool for investigating biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of this compound primarily differ in substituents at positions 4, 6, and the aromatic rings. Below is a comparison with 6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (RN: 941973-12-2) from :
| Substituent Position | Target Compound | Analog Compound () |
|---|---|---|
| Position 4 | Cyclopropyl | Methyl |
| Position 6 | 3-Fluorobenzyl | 4-Fluorobenzyl |
| Position 1 | 4-Fluorophenyl | 4-Fluorophenyl (identical) |
Key Observations :
- Position 4 : The cyclopropyl group in the target compound introduces greater steric bulk compared to the methyl group in the analog. Cyclopropane’s ring strain and unique bond angles may influence conformational flexibility and target binding .
- Position 6 : The 3-fluorobenzyl vs. 4-fluorobenzyl substitution alters the electronic and spatial properties of the benzyl group. The meta-fluorine (3-position) may reduce dipole-dipole repulsion in certain binding pockets compared to the para-fluorine (4-position) .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
The cyclopropyl group may contribute to these differences by increasing hydrophobicity .
Pharmacological Implications
- Metabolic Stability : Cyclopropyl-containing compounds often exhibit slower oxidative metabolism compared to methyl-substituted analogs due to resistance to cytochrome P450-mediated degradation. This could enhance the target compound’s half-life .
- Target Affinity : The 3-fluorobenzyl group in the target compound may optimize interactions with hydrophobic pockets in enzymes (e.g., kinases), whereas the 4-fluorobenzyl analog might favor different spatial arrangements.
Research Findings and Implications
Kinase Inhibition: Pyrazolo-pyridazinones are frequently explored as kinase inhibitors.
Toxicity Profiles : Methyl groups (as in the analog) are metabolized more readily than cyclopropyl moieties, which may reduce the risk of reactive metabolite formation in the target compound.
Table 4.1 : Hypothetical Activity Comparison
| Parameter | Target Compound | Analog () |
|---|---|---|
| Metabolic Stability | High (cyclopropyl) | Moderate (methyl) |
| Binding Affinity (Predicted) | Enhanced (3-fluorobenzyl) | Moderate (4-fluorobenzyl) |
Biological Activity
The compound 4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyridazine core with cyclopropyl and fluorobenzyl substituents that may influence its biological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class often exhibit diverse biological activities. The mechanisms through which This compound operates may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For example:
- In vitro studies demonstrated that related compounds significantly reduced cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis |
| Compound B | MCF-7 | 15 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary data indicate that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Research has shown that certain pyrazolo derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in macrophages . This suggests a possible role for This compound in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of a structurally similar compound in xenograft models. The results showed significant tumor reduction compared to controls, supporting the hypothesis of its anticancer efficacy .
- Antimicrobial Evaluation : In a comparative study assessing various pyrazolo derivatives against bacterial strains, the compound exhibited promising activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
- Methodological Answer : The compound's synthesis typically involves multi-step heterocyclic condensation reactions. Fluorinated benzyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, while cyclopropane rings are incorporated using [2+1] cycloaddition protocols. Optimization includes adjusting reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Solvent polarity (e.g., DMF or THF) must be tuned to improve yields, and intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradients). Safety protocols for handling fluorinated precursors, such as using fume hoods and flame-retardant lab coats, are critical .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
- Stability : Assessed via accelerated degradation studies under heat (40–60°C) and light (UV exposure) with HPLC monitoring .
- Crystallinity : Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while powder XRD evaluates bulk crystallinity .
- LogP : Determined via shake-flask method or computational tools (e.g., ChemAxon).
Q. What analytical techniques validate the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹⁹F NMR confirms fluorinated substituents; ¹H/¹³C NMR assigns aromatic and cyclopropane protons .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular mass (e.g., ±0.001 Da accuracy).
- HPLC-PDA : Purity >95% is standard for pharmacological studies .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics.
- Enzyme Inhibition Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1–100 µM concentrations. IC₅₀ values are calculated using nonlinear regression .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., ATP-binding pockets) using AMBER or GROMACS .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with blinded controls to exclude batch variability.
- Metabolic Stability Testing : Use liver microsomes (human/rodent) to assess if inactive metabolites form in certain systems .
- Membrane Permeability : Compare Caco-2 cell assays (in vitro) with in vivo PK studies to explain bioavailability discrepancies .
Q. How can environmental fate studies be integrated into the compound’s development pipeline?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (simulated sunlight) and analyze breakdown products via LC-QTOF-MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201). Bioconcentration factors (BCF) are modeled using EPI Suite .
Q. What experimental designs minimize bias in evaluating in vivo vs. in vitro efficacy?
- Methodological Answer :
- Blinded Randomized Trials : Assign animal cohorts randomly and use vehicle controls. For in vitro work, employ automated plate readers to reduce human error.
- Orthogonal Assays : Validate apoptosis induction (in vitro) with TUNEL staining and caspase-3 activation (in vivo) .
- Statistical Power Analysis : Use G*Power to predefine sample sizes (n ≥ 6 for in vivo; n ≥ 3 for in vitro) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
